molecular formula C21H11Cl5O3 B14409389 (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate CAS No. 82911-70-4

(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate

Cat. No.: B14409389
CAS No.: 82911-70-4
M. Wt: 488.6 g/mol
InChI Key: YJSCFJYCNDYLAQ-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group attached to a pentachlorophenyl carbonate moiety, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate typically involves the reaction of (9H-Fluoren-9-yl)methanol with pentachlorophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonate group can be substituted with nucleophiles, such as amines or alcohols, to form corresponding carbamates or carbonates.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield (9H-Fluoren-9-yl)methanol and pentachlorophenol.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the fluorenyl group can potentially undergo redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran

    Conditions: Room temperature to slightly elevated temperatures, inert atmosphere (e.g., nitrogen or argon)

Major Products

    Carbamates: Formed from the reaction with amines

    Carbonates: Formed from the reaction with alcohols

    Hydrolysis Products: (9H-Fluoren-9-yl)methanol and pentachlorophenol

Scientific Research Applications

(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by nucleophiles such as amines or alcohols. This reactivity is facilitated by the electron-withdrawing nature of the pentachlorophenyl group, which makes the carbonate carbon more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl chloroformate
  • (9H-Fluoren-9-yl)methyl carbamate
  • Pentachlorophenyl chloroformate

Uniqueness

(9H-Fluoren-9-yl)methyl pentachlorophenyl carbonate stands out due to the combination of the fluorenyl and pentachlorophenyl groups. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in specific chemical processes.

Properties

CAS No.

82911-70-4

Molecular Formula

C21H11Cl5O3

Molecular Weight

488.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentachlorophenyl) carbonate

InChI

InChI=1S/C21H11Cl5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2

InChI Key

YJSCFJYCNDYLAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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